4-Tert-butylphenyl diphenylacetate
Beschreibung
4-Tert-butylphenyl diphenylacetate is an ester compound featuring a diphenylacetate group esterified with a 4-tert-butylphenol moiety. Structurally, it combines the steric bulk of the tert-butyl group with the aromatic rigidity of diphenylacetate, resulting in unique physicochemical properties. Potential applications may include roles in materials science or catalysis, given the prevalence of tert-butylphenyl groups in sensitizers and porphyrin complexes .
Eigenschaften
Molekularformel |
C24H24O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C24H24O2/c1-24(2,3)20-14-16-21(17-15-20)26-23(25)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22H,1-3H3 |
InChI-Schlüssel |
SCEUEWZPAOEROR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₂₆H₂₆O₂* | 386.48 | Diphenylacetate, tert-butyl |
| 4-Bromophenyl diphenylacetate | C₂₀H₁₅BrO₂ | 383.24 | Diphenylacetate, bromo |
| Methyl 4-tert-butylphenylacetate | C₁₃H₁₈O₂ | 206.28 | Acetate, tert-butyl |
| 4-tert-Butylphenyl acetate | C₁₂H₁₆O₂ | 192.25 | Acetate, tert-butyl |
*Calculated based on diphenylacetic acid (C₁₄H₁₂O₂) and 4-tert-butylphenol (C₁₀H₁₄O).
- Bromo substituents (as in 4-bromophenyl diphenylacetate) introduce greater molecular polarity and electronic withdrawal effects, which may alter reactivity in substitution or coupling reactions .
Physicochemical and Functional Properties
- Solubility and Host-Guest Interactions: While direct data for this compound are absent, studies on phosphine analogs suggest that polar supercritical solvents (e.g., scCO₂) enhance host-guest interactions by reducing hydrophobic effects . By analogy, the tert-butyl group in the diphenylacetate ester may favor such interactions in non-aqueous media.
- Synthetic Accessibility :
Methyl or tert-butyl esters (e.g., methyl 4-tert-butylphenylacetate) are typically synthesized via acid-catalyzed esterification, as demonstrated for tert-butyl 2-phenylacetate . Brominated analogs like 4-bromophenyl diphenylacetate may require halogenated precursors, increasing synthetic complexity .
Application-Oriented Differences
- Methyl 4-tert-butylphenylacetate : Listed under FEMA 2690, this compound is used in flavor and fragrance industries due to its lower molecular weight and volatility .
- 4-Bromophenyl diphenylacetate : Bromine’s electron-withdrawing nature may make this compound suitable for electrophilic aromatic substitution reactions in organic synthesis .
- This compound : The bulky diphenylacetate group could stabilize metal complexes or serve as a building block in polymer chemistry, though direct evidence requires further study.
Research Findings and Data Gaps
- Key Research Insights :
- Substituent size and polarity critically influence solubility and reactivity. For example, tert-butyl groups improve lipid solubility, whereas bromo groups enhance polarity .
- Solvent choice (e.g., scCO₂ vs. water) significantly impacts host-guest association constants, as observed in phosphine studies .
- Unresolved Questions :
- Experimental data on the association constants (Kf) of this compound in scCO₂ or aqueous media are lacking.
- Applications in catalysis or materials science remain speculative without targeted studies.
Vorbereitungsmethoden
Reaction Mechanism and Conditions
In a typical procedure, 4-tert-butylphenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Diphenylacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by the addition of triethylamine (2.0 equiv) to scavenge HCl. The reaction is warmed to room temperature and stirred for 12–24 hours. Excess solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ether/petroleum ether (yield: 75–85%).
Key Parameters:
-
Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates.
-
Base Selection: Triethylamine or pyridine are preferred due to their efficacy in neutralizing HCl without side reactions.
-
Temperature Control: Low temperatures minimize thermal decomposition of the acid chloride.
Transesterification from Methyl Diphenylacetate
An alternative approach employs methyl diphenylacetate and 4-tert-butylphenol in a transesterification reaction. This method avoids handling corrosive acid chlorides and is amenable to catalytic acceleration.
Catalytic Systems and Optimization
The reaction is conducted in toluene under reflux (110°C) with a titanium(IV) isopropoxide catalyst (5 mol%). Equimolar amounts of methyl diphenylacetate and 4-tert-butylphenol react for 8–10 hours, with methanol removed via a Dean-Stark trap to shift equilibrium. Post-reaction, the mixture is washed with aqueous NaHCO3, dried over MgSO4, and purified by vacuum distillation (yield: 70–78%).
Advantages:
-
Atom Economy: Minimizes waste compared to acid chloride routes.
-
Scalability: Suitable for industrial applications due to mild conditions.
Coupling Reagent-Mediated Synthesis
For laboratories lacking acid chlorides, carbodiimide-based coupling reagents offer a viable pathway. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the direct condensation of diphenylacetic acid and 4-tert-butylphenol.
Protocol and Yield Enhancement
Diphenylacetic acid (1.0 equiv), 4-tert-butylphenol (1.1 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are stirred in DCM at 0°C for 1 hour, followed by 24 hours at room temperature. The precipitated dicyclohexylurea is filtered, and the organic layer is concentrated. Flash chromatography (SiO2, hexane/ethyl acetate 9:1) yields the pure ester (82–88%).
Critical Considerations:
-
Moisture Sensitivity: Anhydrous conditions are essential to prevent DCC hydrolysis.
-
Byproduct Management: Urea derivatives require efficient filtration to avoid contamination.
Enzymatic Synthesis Using Lipases
Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B ) in non-aqueous media. This method is particularly valuable for heat-sensitive substrates.
Biocatalytic Conditions
Diphenylacetic acid (1.0 equiv) and 4-tert-butylphenol (1.2 equiv) are combined in tert-butanol with Novozym 435 (10% w/w). The mixture is agitated at 45°C for 48 hours, achieving conversions of 65–72%. Enzyme recycling (up to 5 cycles) is feasible with minimal activity loss.
Limitations:
-
Reaction Time: Longer durations compared to chemical methods.
-
Substrate Solubility: Limited by the organic solvent’s capacity to dissolve phenolic components.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | 75–85 | ≥98 | High efficiency, short reaction time | Requires corrosive reagents |
| Transesterification | 70–78 | ≥95 | Mild conditions, scalable | Equilibrium-driven, moderate yields |
| Coupling Reagents | 82–88 | ≥97 | Avoids acid chlorides | Costly reagents, byproduct formation |
| Enzymatic | 65–72 | ≥90 | Eco-friendly, reusable catalyst | Slow, lower yields |
Industrial-Scale Production Considerations
For bulk synthesis, the acid chloride method is preferred due to its rapid kinetics and high yields. Continuous flow reactors further enhance productivity by improving heat and mass transfer. Critical steps include:
Q & A
Basic: What synthetic routes are recommended for synthesizing 4-Tert-butylphenyl diphenylacetate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves esterification between diphenylacetic acid and 4-tert-butylphenol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Purity validation should employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Yield optimization : Adjust molar ratios (e.g., 1.2:1 acid-to-phenol) and reaction time (12–24 hrs) to mitigate steric hindrance from the tert-butyl group .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ester carbonyl resonance (~170 ppm in ¹³C NMR) and tert-butyl protons (1.3 ppm, singlet in ¹H NMR). Aromatic protons from diphenyl groups appear as multiplet signals (6.8–7.5 ppm) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of hydroxyl peaks (>3000 cm⁻¹) to verify complete esterification .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error. For example, C₂₄H₂₄O₃ would yield 360.1725 g/mol .
Advanced: How do reaction conditions influence the stability of this compound during synthesis?
Methodological Answer:
- Acidic/basic hydrolysis : Under strong acids (e.g., HCl), the ester bond may cleave to regenerate diphenylacetic acid. Under basic conditions (NaOH), saponification is negligible due to steric protection from tert-butyl and diphenyl groups .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. Storage at ≤4°C in inert atmospheres (argon) minimizes degradation .
Advanced: How can contradictory data on biological activity be resolved when testing this compound?
Methodological Answer:
- Purity-driven discrepancies : Batch-to-batch purity variations (e.g., 97% vs. 99%) can alter bioactivity. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .
- Assay standardization : Employ OECD-compliant protocols (e.g., bacterial reverse mutation assays in S. typhimurium TA98/TA100) to ensure reproducibility. Negative controls must include solvent-only and reference mutagens .
Advanced: What factorial design approaches optimize reaction parameters for synthesizing this compound?
Methodological Answer:
- 2³ factorial design : Test variables like temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (6–18 hrs). Response surface methodology (RSM) identifies optimal conditions for maximum yield .
- ANOVA analysis : Statistically validate the significance of factors (e.g., temperature contributes 65% to yield variance) .
Advanced: What in vitro models are suitable for assessing the compound’s mutagenic potential?
Methodological Answer:
- OECD 471 compliance : Use S. typhimurium TA1535, TA1537, TA98, and TA100 strains with/without metabolic activation (S9 mix). Pre-incubation at 37°C for 48 hrs, followed by colony counting, detects frameshift/base-pair mutations .
- Dose range : Test 0.1–5000 µg/plate in triplicate. A ≥2-fold increase in revertants indicates mutagenicity .
Advanced: How do environmental factors influence the degradation pathways of this compound?
Methodological Answer:
- Photolysis : UV-Vis exposure (254 nm) induces ester bond cleavage, forming diphenylacetic acid and 4-tert-butylphenol. Monitor via LC-MS with a C18 column and 0.1% formic acid mobile phase .
- Hydrolysis : Half-life in aqueous buffers (pH 7.4, 25°C) exceeds 30 days, indicating high persistence. Degradation accelerates at pH <2 or >12 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
